(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a nitrophenyl group, and a methoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline typically involves a multi-step process. One common method includes the condensation of 2-aminothiazole with a nitro-substituted benzaldehyde in the presence of a base, followed by the introduction of the methoxyethyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed under hydrogen gas.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include various substituted thiazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The nitrophenyl group is often involved in electron transfer processes, while the thiazole ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)benzamide
- (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)phenylamine
Uniqueness
Compared to similar compounds, (Z)-N-(3-(2-methoxyethyl)-4-(3-nitrophenyl)thiazol-2(3H)-ylidene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyethyl side chain and the nitrophenyl group enhances its solubility and ability to interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-methoxyethyl)-4-(3-nitrophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-24-11-10-20-17(14-6-5-9-16(12-14)21(22)23)13-25-18(20)19-15-7-3-2-4-8-15/h2-9,12-13H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNTUXWYJHJHED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CSC1=NC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.